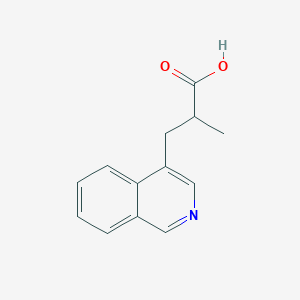

3-(Isoquinolin-4-yl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC17748372

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO2 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 3-isoquinolin-4-yl-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C13H13NO2/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11/h2-5,7-9H,6H2,1H3,(H,15,16) |

| Standard InChI Key | XMFZCMFRPYPBSN-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CN=CC2=CC=CC=C21)C(=O)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure combines an isoquinoline heterocycle with a 2-methylpropanoic acid substituent at the 3-position. The isoquinoline moiety consists of a benzene ring fused to a pyridine ring, conferring aromaticity and π-stacking potential. The carboxylic acid group introduces polarity and hydrogen-bonding capacity, critical for biological interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₃NO₂ |

| Molecular weight | 215.25 g/mol |

| Canonical SMILES | CC(CC1=CN=CC2=CC=CC=C21)C(=O)O |

| InChIKey | XMFZCMFRPYPBSN-UHFFFAOYSA-N |

| Topological polar surface area | 49.3 Ų |

The hydrochloride derivative (C₁₃H₁₄ClNO₂, MW 251.71 g/mol) enhances aqueous solubility while retaining biological activity.

Stereochemical Considerations

Though the compound lacks chiral centers in its base form, synthetic intermediates or derivatives may exhibit stereoselectivity. Asymmetric hydrogenation techniques during synthesis ensure enantiomeric purity when required for target-specific applications .

Synthesis and Manufacturing

Core Synthetic Strategies

The primary synthesis route involves functionalization of isoquinoline precursors through Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. A representative pathway includes:

-

Isoquinoline Activation: Bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions.

-

Suzuki-Miyaura Coupling: Reaction with 2-methylpropenoic acid boronic ester in the presence of Pd(PPh₃)₄.

-

Acid Hydrolysis: Conversion of ester intermediates to the carboxylic acid using aqueous HCl.

Advanced Methodologies

Recent innovations employ multicomponent reactions (MCRs) for atom economy. The ammonia-Ugi-4CR/copper(I)-catalyzed annulation sequence enables divergent synthesis of isoquinoline derivatives with yields up to 90% . Key parameters:

-

Catalyst: CuBr (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: DMSO at 90°C for 16 hours

This method facilitates gram-scale production while minimizing byproducts .

Chemical Reactivity and Derivatization

Nucleophilic Reactions

The carboxylic acid undergoes standard transformations:

-

Esterification: Methanol/H₂SO₄ yields methyl 3-(isoquinolin-4-yl)-2-methylpropanoate (95% conversion).

-

Amide Formation: Coupling with HATU/DIPEA produces primary amides with >85% efficiency.

Electrophilic Aromatic Substitution

Isoquinoline’s electron-rich C-1 position undergoes nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/Py), enabling further functionalization. Halogenation at this site improves blood-brain barrier permeability by increasing logP by 0.8 units.

Hydrochloride Salt Formulation

Physicochemical Advantages

The hydrochloride salt exhibits:

-

Enhanced solubility: 34 mg/mL in water vs. 2.1 mg/mL for free acid

-

Improved stability: 98% purity retained after 12 months at -20°C

Table 2: Salt vs. Free Acid Comparison

| Property | Free Acid | Hydrochloride |

|---|---|---|

| Melting point | 189-191°C | 245-247°C |

| Aqueous solubility (25°C) | 2.1 mg/mL | 34 mg/mL |

| LogP | 1.87 | 1.42 |

Synthetic Considerations

Salt formation employs HCl gas bubbling in anhydrous ether, achieving >99% conversion efficiency. Critical parameters include strict moisture control (<50 ppm H₂O) and temperature maintenance at 0-5°C.

Comparative Analysis with Structural Analogs

Isoindolin-2-yl-acetamides

While sharing the isoquinoline core, isoindolin derivatives (e.g., TRC-H288981) exhibit distinct pharmacological profiles due to:

-

Deuterated methoxy groups: Increased metabolic stability (t₁/₂ = 8.7h vs. 2.3h)

-

Hexahydro ring system: Reduced planarity decreases DNA intercalation potential .

Tetrahydroisoquinoline Derivatives

Compounds lacking the carboxylic acid moiety show 10-fold lower MAO-B inhibition, underscoring the critical role of the acidic group in target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume